molecular formula C11H20O B085156 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one CAS No. 14886-22-7

1-(3,3,5-Trimethylcyclohexyl)ethan-1-one

Cat. No. B085156
CAS RN: 14886-22-7
M. Wt: 168.28 g/mol
InChI Key: ALVCXKYZMQCATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3,5-Trimethylcyclohexyl)ethan-1-one, also known as Musk Ketone, is a synthetic fragrance compound widely used in the perfume industry. Musk Ketone is a colorless or pale yellow liquid with a sweet, musky odor. It is a cyclic ketone with a molecular formula of C14H22O and a molecular weight of 206.33 g/mol.

Mechanism Of Action

The exact mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is not fully understood. However, it is believed to interact with the olfactory receptors in the nose, which triggers a response in the brain that is responsible for the perception of the musky odor.

Biochemical And Physiological Effects

1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been shown to have antioxidant and anti-inflammatory effects in vitro. It has also been reported to inhibit the growth of cancer cells in vitro. However, further studies are needed to confirm these findings and to determine the potential therapeutic applications of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone.

Advantages And Limitations For Lab Experiments

1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is a widely used fragrance compound, and its availability makes it a convenient choice for laboratory experiments. However, its use in experiments may be limited by its potential toxicity and its effects on the environment.

Future Directions

Future research on 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone could focus on its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anti-tumor effects. Further studies are also needed to determine the safety and toxicity of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone and its effects on the environment. Additionally, the development of new synthetic methods for 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone could lead to more efficient and environmentally friendly production processes.

Synthesis Methods

1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is synthesized by the Friedel-Crafts acylation of 3,3,5-trimethylcyclohexanone with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction yields 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone as the main product, which is then purified by distillation.

Scientific Research Applications

1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been extensively studied for its fragrance properties and its potential use in the perfume industry. It is also used as a flavoring agent in food products. In addition, 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.

properties

CAS RN

14886-22-7

Product Name

1-(3,3,5-Trimethylcyclohexyl)ethan-1-one

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(3,3,5-trimethylcyclohexyl)ethanone

InChI

InChI=1S/C11H20O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3

InChI Key

ALVCXKYZMQCATP-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)(C)C)C(=O)C

Canonical SMILES

CC1CC(CC(C1)(C)C)C(=O)C

Other CAS RN

14886-22-7

Origin of Product

United States

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